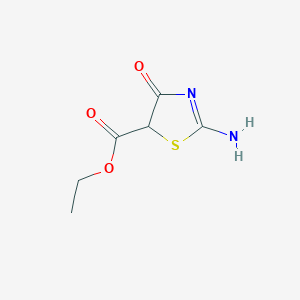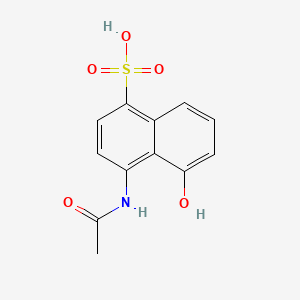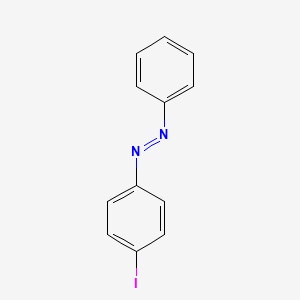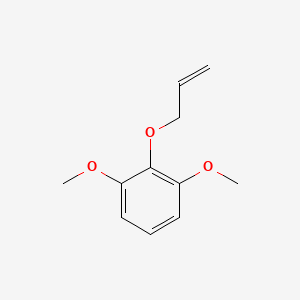
2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium
Overview
Description
2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium, referred to as 2-(4-MPT), is a heterocyclic compound with a molecular formula of C17H16N4. It is a member of the tetrazole family, which is a group of organic compounds that contain a five-membered ring of four nitrogen atoms and one carbon atom. 2-(4-MPT) is an important chemical compound due to its wide range of applications in a variety of scientific fields. It is used as a reagent for the synthesis of organic compounds, as a catalyst for the production of polymers, and as a fluorescent probe for the detection of metal ions. In addition, it has been studied for its potential use in the treatment of cancer and neurological diseases.
Scientific Research Applications
2-(4-MPT) has a wide range of applications in scientific research. It is used as a reagent for the synthesis of organic compounds, as a catalyst for the production of polymers, and as a fluorescent probe for the detection of metal ions. In addition, it has been studied for its potential use in the treatment of cancer and neurological diseases. It has also been used as a fluorescent probe for the detection of DNA and proteins, as well as for the detection of drugs and other molecules.
Mechanism of Action
2-(4-MPT) has two main mechanisms of action. The first is its ability to act as an electron-donor, which allows it to interact with electron-deficient compounds. This interaction is believed to be responsible for its ability to act as a catalyst in the production of polymers. The second mechanism of action is its ability to interact with metal ions. This interaction is believed to be responsible for its ability to act as a fluorescent probe for the detection of metal ions.
Biochemical and Physiological Effects
2-(4-MPT) has been studied for its potential use in the treatment of cancer and neurological diseases. It has been shown to have anti-cancer activity by inhibiting the growth of tumor cells and inducing apoptosis. In addition, it has been shown to have neuroprotective effects by protecting neurons from oxidative stress and inflammation. It has also been shown to have anti-inflammatory and anti-oxidative effects.
Advantages and Limitations for Lab Experiments
2-(4-MPT) has a number of advantages for laboratory experiments. It is a relatively stable compound, which makes it easy to work with and store. In addition, it is a relatively inexpensive reagent, which makes it ideal for use in large-scale experiments. However, it is important to note that 2-(4-MPT) is a highly reactive compound, which can lead to unwanted side reactions if not carefully monitored.
Future Directions
2-(4-MPT) has a wide range of potential applications in scientific research. In the future, it could be used to develop more efficient catalysts for the production of polymers, as well as to develop more sensitive fluorescent probes for the detection of metal ions and other molecules. In addition, it could be further studied for its potential use in the treatment of cancer and neurological diseases. Finally, it could be used to develop new materials with improved properties, such as increased durability, increased strength, and increased thermal stability.
properties
IUPAC Name |
2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N4/c1-16-12-14-19(15-13-16)24-22-20(17-8-4-2-5-9-17)21-23(24)18-10-6-3-7-11-18/h2-15H,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQHUDINLICEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329099 | |
| Record name | 2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium | |
CAS RN |
71658-33-8 | |
| Record name | 2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




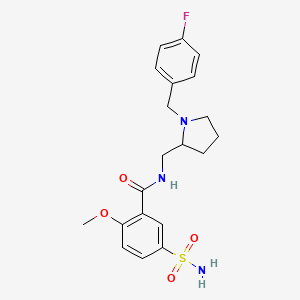


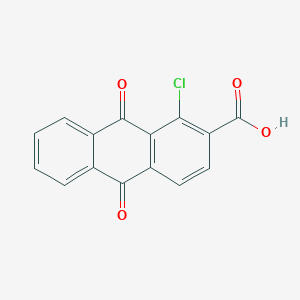
![2-[(2-Methoxyphenyl)methyl]butanedioic acid](/img/structure/B1619067.png)
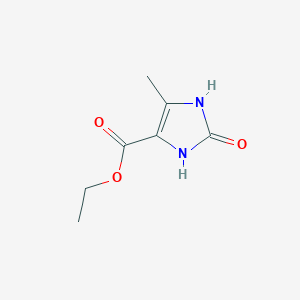
![4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1619069.png)
![1-Methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1619070.png)
